(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Description
(3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone is a methanone derivative featuring a 3,5-dimethoxyphenyl group linked via a ketone bridge to a piperazine ring substituted with a 2-furylmethyl moiety. The piperazine moiety contributes conformational flexibility and basicity, while the furylmethyl group introduces a heteroaromatic component, influencing solubility and electronic properties.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-10-14(11-17(12-16)23-2)18(21)20-7-5-19(6-8-20)13-15-4-3-9-24-15/h3-4,9-12H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNFHFIRLVOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative, which is then reacted with the appropriate methoxyphenyl and furylmethyl precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl or furylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives featuring the 3,5-dimethoxyphenyl group exhibit significant anticancer activity.
- Case Study: RX-5902
A related compound, RX-5902, which incorporates similar structural elements, has demonstrated strong growth inhibition in various human cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
Neuropharmacological Effects
The piperazine component suggests potential applications in neuropharmacology.
- Anxiolytic and Antidepressant Activity
Compounds with piperazine derivatives have been studied for their anxiolytic and antidepressant effects. The mechanism is thought to involve serotonin receptor modulation, which could be relevant for treating anxiety disorders and depression.
Synthesis and Optimization
Understanding the synthesis pathways is crucial for enhancing the yield and efficacy of (3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone.
- Synthetic Route
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. The initial steps include the formation of intermediates through nucleophilic substitution reactions followed by cyclization to form the final product.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for assessing the viability of this compound in therapeutic contexts.
-
Absorption and Metabolism
Preliminary studies suggest favorable absorption profiles; however, detailed pharmacokinetic data are necessary to understand its metabolism and excretion pathways fully. -
Toxicological Assessment
Toxicological evaluations are critical to ensure safety in clinical applications. Early-stage studies indicate a favorable safety profile, but comprehensive studies are required for conclusive evidence.
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects on Aromatic Rings
3,5-Dimethoxyphenyl vs. Other Substituted Phenyl Groups
3,4-Dimethylphenyl and 4-Alkoxyphenyl () :
Pyrazoline derivatives in , such as 1h (4-methoxyphenyl) and 2h (4-ethoxyphenyl), exhibit alkoxy substituents at the para position. The 3,5-dimethoxy groups in the target compound provide a symmetrical electron-donating effect, which may enhance steric accessibility compared to adjacent substituents (e.g., 3,4-dimethyl groups in 1h ). This symmetry could improve crystallinity, as seen in the higher melting point (120–124°C) of 1h compared to ethoxy-substituted 2h (102–106°C) .- 3,4-Dimethoxyphenyl and Thiophene (): The compound (4-(3,4-dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone features a 3,4-dimethoxy substitution, creating an electron-rich region distinct from the 3,5-dimethoxy pattern. The thiophene moiety (sulfur-containing) in may confer greater aromatic stability but lower polarity compared to the furan group in the target compound .
- 4-Hydroxy-3-methoxyphenyl (): Hydroxy substituents, as in (4-hydroxy-3-methoxyphenyl)-1-(3,5-dimethylphenyl)methanone, introduce hydrogen-bonding capability, increasing aqueous solubility.
Table 1: Substituent Effects on Physical and Spectral Properties
Physicochemical and Electronic Properties
Solubility and LogP :
Methoxy groups in the target compound likely increase lipophilicity (higher LogP) relative to hydroxy-substituted analogs (). The furan’s oxygen atom may marginally improve water solubility compared to thiophene .- This contrasts with the localized electron density in 3,4-dimethoxy or alkoxy derivatives .
Biological Activity
The compound (3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, structural properties, and biological activities of this compound based on diverse scientific literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethoxyphenyl moiety linked to a piperazine ring with a furylmethyl substituent, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3,5-dimethoxyphenol and appropriate piperazine derivatives. The synthesis process has been optimized to enhance yield and purity through various techniques including crystallization and chromatography.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study highlighted that related piperazine derivatives demonstrated strong growth inhibition in various human cancer cell lines, suggesting that this compound could also possess similar effects .
- Case Study : In vitro assays showed that related compounds inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM. This suggests a promising therapeutic potential for further development.
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results indicate effective inhibition against these resistant strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|------------------------|-------------|-----------------------|-------------|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Vancomycin | 8 |
| MRSA | 8 | Linezolid | 4 |
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. For antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis by binding to ribosomal subunits.
Q & A
Basic Research Questions
Q. What is the molecular structure and IUPAC name of (3,5-Dimethoxyphenyl)[4-(2-Furylmethyl)piperazino]methanone?
- Answer : The compound features a piperazine ring connected to a 3,5-dimethoxybenzoyl group and a 2-furylmethyl-substituted phenyl moiety via a methanone bridge. Its IUPAC name is [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2-furylmethylphenyl)methanone . The molecular formula is C₂₂H₂₆N₂O₆ , with a molecular weight of 414.5 g/mol . Structural confirmation requires spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR to validate the aromatic, heterocyclic, and methoxy group arrangements .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Answer :
- ¹H-NMR : Identifies proton environments, e.g., methoxy groups (δ ~3.7–3.8 ppm) and furyl protons (δ ~6.3–7.4 ppm) .
- ¹³C-NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and aromatic/heterocyclic carbons .
- FT-IR : Detects carbonyl stretches (C=O, ~1680–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via peaks at m/z 414.5 (M⁺) .
Q. What are the standard synthetic routes for preparing this compound?
- Answer : Synthesis typically involves multi-step condensation reactions :
Step 1 : React 3,5-dimethoxybenzoic acid with piperazine derivatives to form the benzoyl-piperazine intermediate .
Step 2 : Introduce the 2-furylmethyl group via nucleophilic substitution or coupling reactions (e.g., using furfuryl chloride) under inert conditions .
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization improves purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer : Key variables include:
- Temperature : Maintain 60–80°C during condensation to balance reaction rate and side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution steps .
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of furyl groups .
- Stoichiometry : A 1.2:1 molar ratio of furylmethyl precursor to benzoyl-piperazine minimizes unreacted intermediates .
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, 12h | 78 | 92 |
| THF, 60°C, 18h | 65 | 88 |
Q. What analytical strategies resolve discrepancies in reported molecular data for structurally similar piperazinyl methanones?
- Answer : Discrepancies (e.g., molecular weight or substituent positions) arise from variations in synthetic routes or characterization methods. To resolve:
- Comparative Chromatography : Use HPLC or TLC to differentiate compounds with similar Rf values .
- X-ray Crystallography : Provides definitive structural confirmation when NMR is inconclusive .
- Isotopic Labeling : Track reaction pathways to verify substituent incorporation .
Q. How does the electronic nature of substituents on the phenyl rings affect the compound's reactivity in cross-coupling reactions?
- Answer : Electron-donating groups (e.g., methoxy) on the phenyl ring increase electron density, enhancing nucleophilic aromatic substitution. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity .
- Case Study :
- 3,5-Dimethoxy substitution : Facilitates coupling with furylmethyl groups (yield: 75–80%) due to resonance stabilization .
- Unsubstituted phenyl : Lower yields (50–60%) due to reduced electron density .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthesis protocols from independent studies (e.g., vs. 6) using reproducibility tests and sensitivity analyses .
- Experimental Design : Employ DoE (Design of Experiments) to systematically vary reaction parameters (temperature, solvent, catalyst) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
